molecular formula C18H17ClN4O2 B2494430 2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1203150-35-9

2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Cat. No. B2494430
CAS RN: 1203150-35-9
M. Wt: 356.81
InChI Key: JMIPAGNFYTYXGS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit a range of biological activities and are of interest for their potential therapeutic applications. The structure suggests it is a derivative of triazoles, known for their versatile pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of omega-chloroalkyl isocyanates or isothiocyanates with active methylene compounds in the presence of tertiary amines or sodium to yield various heterocyclic compounds. For instance, compounds have been synthesized from Cl(CH2)nNCO and Cl(CH2)nNCS reacting with active methylene compounds to form oxazolidines, thiazolidines, and oxazines among others (Basheer & Rappoport, 2006).

Molecular Structure Analysis

Studies on compounds with similar structural features often involve X-ray diffraction, IR, NMR, and UV–Vis spectra to determine their molecular structure, vibrational frequencies, and chemical shifts. For example, a compound with a related structure has been characterized by X-ray diffraction and various spectroscopic methods, with results indicating strong agreement between experimental and computed values (Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving triazole derivatives can include condensation reactions with aromatic aldehydes, leading to the formation of benzylidene derivatives with potential biological activities. These reactions showcase the reactivity of the triazole ring and its utility in synthesizing novel compounds (Patel & Dhameliya, 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be influenced by the molecular structure and substituents on the triazole ring. For example, antipyrine derivatives with similar structural motifs have been analyzed for their crystalline structure, showing how intermolecular interactions influence the solid-state structure (Saeed et al., 2020).

Future Directions

The future directions for this compound would likely involve further exploration of its biological activities and potential applications in medicinal chemistry. This could include testing its activity against various biological targets and optimizing its structure for improved activity and selectivity .

properties

IUPAC Name

2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-22-16(13-7-3-2-4-8-13)21-23(18(22)25)12-11-20-17(24)14-9-5-6-10-15(14)19/h2-10H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPAGNFYTYXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide

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